N'-hydroxy-2,2-dimethylpropanimidamide N'-hydroxy-2,2-dimethylpropanimidamide
Brand Name: Vulcanchem
CAS No.: 42956-75-2
VCID: VC3722053
InChI: InChI=1S/C5H12N2O/c1-5(2,3)4(6)7-8/h8H,1-3H3,(H2,6,7)
SMILES: CC(C)(C)C(=NO)N
Molecular Formula: C5H12N2O
Molecular Weight: 116.16 g/mol

N'-hydroxy-2,2-dimethylpropanimidamide

CAS No.: 42956-75-2

Cat. No.: VC3722053

Molecular Formula: C5H12N2O

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

N'-hydroxy-2,2-dimethylpropanimidamide - 42956-75-2

Specification

CAS No. 42956-75-2
Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
IUPAC Name N'-hydroxy-2,2-dimethylpropanimidamide
Standard InChI InChI=1S/C5H12N2O/c1-5(2,3)4(6)7-8/h8H,1-3H3,(H2,6,7)
Standard InChI Key CVOGFMYWFRFWEQ-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)/C(=N\O)/N
SMILES CC(C)(C)C(=NO)N
Canonical SMILES CC(C)(C)C(=NO)N

Introduction

Physical and Chemical Properties

N'-Hydroxy-2,2-dimethylpropanimidamide is an organic compound with the molecular formula C5H12N2O and a molecular weight of 116.16 g/mol . It typically appears as a white to off-white crystalline powder with a melting point ranging from 113-115°C . The compound exhibits several distinctive physical and chemical characteristics that contribute to its utility in various applications.

Structural Characteristics

The compound features a hydroxylamine functional group attached to a propanimidamide structure, with two methyl groups substituted on the propan chain . This unique arrangement confers specific reactivity patterns and enables the molecule to participate in various chemical transformations.

ParameterValue
Molecular FormulaC5H12N2O
Molecular Weight116.16 g/mol
Density1.01 g/cm³
Boiling Point214.3°C at 760 mmHg
Melting Point113-115°C
Flash Point83.4°C
Physical FormPowder

Table 1: Physical properties of N'-Hydroxy-2,2-dimethylpropanimidamide

Chemical Identifiers

The compound can be identified using various chemical notation systems, which are essential for database searching and chemical information retrieval.

Identifier TypeValue
CAS Number42956-75-2
IUPAC NameN'-hydroxy-2,2-dimethylpropanimidamide
InChIInChI=1S/C5H12N2O/c1-5(2,3)4(6)7-8/h8H,1-3H3,(H2,6,7)
InChIKeyCVOGFMYWFRFWEQ-UHFFFAOYSA-N
SMILESCC(C)(C)C(=NO)N
SMILES (isomeric)CC(C)(C)/C(=N\O)/N

Table 2: Chemical identifiers of N'-Hydroxy-2,2-dimethylpropanimidamide

Solubility and Chemical Behavior

The compound exhibits properties associated with both amides and hydroxylamines, including potential reactivity in various chemical reactions such as nucleophilic substitutions and condensation reactions . It demonstrates solubility in polar solvents due to the presence of the hydroxyl group, which can engage in hydrogen bonding . The dimethyl substitution on the propanimidamide backbone introduces steric hindrance, which influences its reactivity and interactions with other molecules .

Synthesis and Preparation Methods

N'-Hydroxy-2,2-dimethylpropanimidamide can be synthesized through several methods, with the most common approach involving the reaction of 2,2-dimethylpropanimidamide with hydroxylamine under controlled conditions.

Laboratory Synthesis

The laboratory preparation typically requires a solvent such as ethanol or methanol and is carried out at room temperature. The reaction proceeds via nucleophilic addition, followed by elimination of water. The resulting product is typically purified through recrystallization or chromatography techniques to obtain high purity samples.

Industrial Production

In industrial settings, the production of N'-hydroxy-2,2-dimethylpropanimidamide may employ automated reactors with precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. Quality control measures are implemented to meet industry standards and specifications.

Chemical Reactivity

The unique structural features of N'-hydroxy-2,2-dimethylpropanimidamide enable it to participate in various chemical transformations, making it valuable in organic synthesis.

Reaction Types

The compound can undergo several types of chemical reactions:

  • Oxidation reactions: The hydroxy group can be oxidized to form corresponding oxo compounds.

  • Reduction reactions: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution reactions: The amidine moiety can participate in nucleophilic substitution reactions.

Reaction Conditions and Reagents

Different reaction types require specific reagents and conditions:

Reaction TypeCommon ReagentsTypical ConditionsMajor Products
OxidationPotassium permanganate, Chromium trioxideControlled temperature, Aqueous mediaOxo derivatives
ReductionLithium aluminum hydride, Sodium borohydrideAnhydrous conditions, Low temperatureAmines
SubstitutionAmines, ThiolsBasic conditions, Moderate temperatureSubstituted amidines

Table 3: Common reactions of N'-Hydroxy-2,2-dimethylpropanimidamide

Biological Activity and Pharmacological Properties

One of the most significant aspects of N'-hydroxy-2,2-dimethylpropanimidamide is its potential biological activity, particularly as an enzyme inhibitor.

Enzyme Inhibition

Research indicates that N'-hydroxy-2,2-dimethylpropanimidamide functions as an inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme . This enzyme plays a crucial role in the metabolism of glucocorticoids, converting inactive cortisone into active cortisol . By inhibiting this enzyme, the compound may help regulate glucocorticoid levels in the body, which can have implications for conditions related to stress and metabolism.

Pharmacokinetics

Limited data is available on the pharmacokinetics of N'-hydroxy-2,2-dimethylpropanimidamide, but preliminary studies suggest:

  • Approximately 60% bioavailability when administered orally

  • Favorable absorption characteristics

  • A generally low toxicity profile at therapeutic doses

Applications in Scientific Research

N'-Hydroxy-2,2-dimethylpropanimidamide has several applications in various scientific disciplines.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly for the preparation of more complex molecules . Its ability to participate in various chemical reactions makes it valuable for creating intermediates in multi-step syntheses.

Medicinal Chemistry

In medicinal chemistry, the compound is of interest in the development of pharmaceuticals, particularly those targeting metabolic disorders and stress-related conditions . Its 11β-HSD1 inhibitory properties make it a potential candidate for drug development.

Research Tool

As a research tool, N'-hydroxy-2,2-dimethylpropanimidamide enables scientists to investigate the role of glucocorticoid metabolism in various physiological and pathological processes .

Brand/SupplierPurityPrice RangeEstimated Delivery
Generic Supplier 195%€50.00 - €338.00Apr 22, 2025
Generic Supplier 295+%€146.00 - €436.00Apr 23, 2025
Generic Supplier 395%Inquiry requiredApr 25, 2025

Table 4: Commercial availability and pricing of N'-Hydroxy-2,2-dimethylpropanimidamide

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